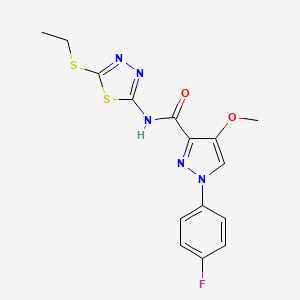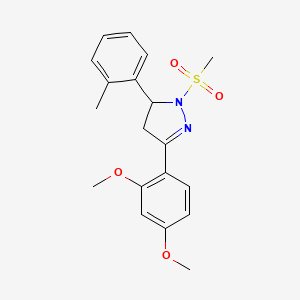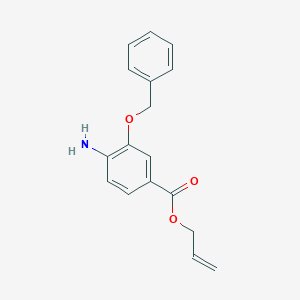![molecular formula C14H17N3O B2870532 [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol CAS No. 1459279-04-9](/img/structure/B2870532.png)
[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a quinoxaline ring substituted with a methyl group at the 3-position, a pyrrolidine ring, and a methanol group. The presence of these functional groups imparts distinct chemical properties, making it valuable for various applications in drug synthesis, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol typically involves the construction of the quinoxaline and pyrrolidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors to form the quinoxaline ring, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution or addition reactions. The final step involves the reduction of the intermediate to yield the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield quinoxaline carboxylic acid, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives.
Scientific Research Applications
[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It is used in material science for the development of novel materials with specific properties and in catalysis for various chemical transformations.
Mechanism of Action
The mechanism of action of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular processes. The pyrrolidine ring can interact with proteins, influencing their function and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit similar biological activities.
Quinoxaline derivatives: Compounds such as 2-methylquinoxaline and 3-phenylquinoxaline have similar core structures and are used in similar applications.
Uniqueness
The uniqueness of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both quinoxaline and pyrrolidine rings, along with the methanol group, allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[1-(3-methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-14(17-8-4-5-11(17)9-18)16-13-7-3-2-6-12(13)15-10/h2-3,6-7,11,18H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBCKKPOCVKPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2870457.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2870460.png)

![2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2870462.png)


![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2870468.png)
![[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE](/img/structure/B2870469.png)

